molecular formula C18H19Cl2N3O3 B11453835 5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11453835
M. Wt: 396.3 g/mol
InChI Key: ZFCNZEOTUUHKOK-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core, substituted with a 2,4-dichlorophenyl group, a hydroxybutyl group, and two methyl groups.

Preparation Methods

The synthesis of 5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction using a suitable chlorinated aromatic compound.

    Addition of the hydroxybutyl group: This can be accomplished through a nucleophilic addition reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biology: The compound is used in biochemical assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar compounds to 5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE include:

    5-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Lacks the hydroxybutyl group.

    6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Lacks the dichlorophenyl group.

    5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Lacks the methyl groups.

The uniqueness of 5-(2,4-DICHLOROPHENYL)-6-(1-HYDROXYBUTAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19Cl2N3O3

Molecular Weight

396.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H19Cl2N3O3/c1-4-11(9-24)23-8-14-15(17(25)22(3)18(26)21(14)2)16(23)12-6-5-10(19)7-13(12)20/h5-8,11,24H,4,9H2,1-3H3

InChI Key

ZFCNZEOTUUHKOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1C=C2C(=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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